6-Chloro-7-deazapurine-beta-D-riboside is a compound that belongs to the family of 7-deazapurine ribonucleosides, which are analogues of purine nucleosides. These compounds have been extensively studied due to their potential biological activities, including antitumor, antiviral, and antimicrobial properties. The interest in these molecules stems from their ability to interfere with various biochemical pathways, particularly those involving nucleic acids, making them promising candidates for therapeutic applications12345.
Several 7-deazapurine ribonucleosides have demonstrated significant in vitro antitumor activity against various cancer cell lines. The cytostatic effects are attributed to the inhibition of RNA synthesis, which is a critical process for rapidly dividing cancer cells. Some compounds have shown nanomolar growth inhibition concentration (GIC 50) values, comparable to known chemotherapeutic agents. Preliminary in vivo studies have also indicated potential antitumor activity, with one compound extending the survival of mice bearing leukemia5.
The antiviral properties of 7-deazapurine ribonucleosides have been evaluated, with certain analogues showing potent inhibition of viruses such as poliovirus and dengue virus. These compounds can act as substrates for viral RNA-dependent RNA polymerases, leading to the incorporation of the nucleoside analogue into viral RNA, which can mimic both ATP and GTP, ultimately inhibiting viral replication3.
In addition to antitumor and antiviral activities, 7-deazapurine ribonucleosides have been investigated for their antimicrobial effects. Although the antimycobacterial activities against M. tuberculosis were only moderate, the selective inhibition of the bacterial adenosine kinase without affecting the human counterpart suggests a potential for selective toxicity and a therapeutic window for treating infections4.
This compound is classified under nucleosides, specifically as a modified purine nucleoside. It is structurally related to other nucleosides but distinguished by the presence of chlorine and the absence of the typical nitrogen at the 7-position found in standard purines, which contributes to its unique biological activities.
The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside typically involves two main steps: chlorination of 7-deazapurine and subsequent ribosylation.
While detailed industrial methods are not extensively documented, it is suggested that laboratory synthesis principles can be scaled up for industrial production with appropriate optimizations for yield and purity.
The molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside features:
The compound's three-dimensional conformation can influence its interaction with biological targets, particularly enzymes involved in nucleotide metabolism .
6-Chloro-7-deazapurine-beta-D-riboside can undergo various chemical reactions:
These reactions often require controlled conditions to ensure specificity and yield desirable products.
The primary mechanism of action for 6-Chloro-7-deazapurine-beta-D-riboside involves its role as an inhibitor of adenosine kinase. By inhibiting this enzyme, the compound increases intracellular levels of adenosine, which can have various effects on cellular metabolism and signaling pathways.
This action leads to significant antifungal activity by disrupting essential biochemical pathways in fungal cells, ultimately resulting in their inhibition or death. The modulation of adenosine levels also suggests potential implications in other areas such as cancer therapy and immune modulation.
Key physical and chemical properties include:
These properties are crucial for determining suitable applications and handling protocols in laboratory settings.
6-Chloro-7-deazapurine-beta-D-riboside has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3